molecular formula C12H16BrClO B13867646 1-Bromomethyl-2-chloro-4-(pentyloxy)benzene

1-Bromomethyl-2-chloro-4-(pentyloxy)benzene

Cat. No.: B13867646
M. Wt: 291.61 g/mol
InChI Key: IXFIKXOLJPFFFB-UHFFFAOYSA-N
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Description

1-Bromomethyl-2-chloro-4-(pentyloxy)benzene is an organic compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The compound is notable for its reactivity and utility in organic synthesis, particularly in the formation of aryllithium compounds, which are pivotal in various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromomethyl-2-chloro-4-(pentyloxy)benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of similar compounds like 1-bromo-4-n-pentyl benzene can be achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and Friedel-Crafts reactions under optimized conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromomethyl-2-chloro-4-(pentyloxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, forming aryllithium species.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, maintaining aromaticity.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) in liquid ammonia at low temperatures can be used.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst are common.

Major Products Formed

    Nucleophilic Substitution: Formation of aryllithium compounds.

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-Bromomethyl-2-chloro-4-(pentyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of aryllithium compounds for coupling reactions.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be used in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromomethyl-2-chloro-4-(pentyloxy)benzene involves its reactivity as a bromobenzene derivative. The bromine atom makes the compound highly reactive, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of aryllithium species in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(pentyloxy)benzene: Similar structure but lacks the chloro substituent.

    1-(2-Bromoethyl)-4-chlorobenzene: Similar structure but with a different alkyl chain.

    1-(Bromomethyl)-2-chlorobenzene: Similar structure but lacks the pentyloxy group.

Uniqueness

1-Bromomethyl-2-chloro-4-(pentyloxy)benzene is unique due to the combination of its bromine, chlorine, and pentyloxy substituents, which confer specific reactivity and properties that are valuable in organic synthesis and various applications.

Properties

Molecular Formula

C12H16BrClO

Molecular Weight

291.61 g/mol

IUPAC Name

1-(bromomethyl)-2-chloro-4-pentoxybenzene

InChI

InChI=1S/C12H16BrClO/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8H,2-4,7,9H2,1H3

InChI Key

IXFIKXOLJPFFFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)CBr)Cl

Origin of Product

United States

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